molecular formula C20H18N4O2 B11065529 N-[4-(2H-benzotriazol-2-yl)phenyl]-N-(propan-2-yl)furan-2-carboxamide

N-[4-(2H-benzotriazol-2-yl)phenyl]-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B11065529
M. Wt: 346.4 g/mol
InChI Key: DKPMNCYVTVRBFQ-UHFFFAOYSA-N
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Description

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as UV stabilizers. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE typically involves the reaction of 2H-benzotriazole with an appropriate phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole moiety.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

Mechanism of Action

The mechanism of action of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also act as a UV absorber, protecting materials by absorbing harmful UV radiation and dissipating it as harmless heat.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its light stability in polymers.

    2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used in UV protective textiles and coatings.

Uniqueness

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYL-2-FURAMIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of benzotriazole and furanamide moieties allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-14(2)23(20(25)19-8-5-13-26-19)15-9-11-16(12-10-15)24-21-17-6-3-4-7-18(17)22-24/h3-14H,1-2H3

InChI Key

DKPMNCYVTVRBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=CO4

Origin of Product

United States

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